2-(4-Chlorophenyl)butanoic acid
Overview
Description
2-(4-Chlorophenyl)butanoic acid is a chemical compound with the CAS Number: 29645-00-9. It has a molecular weight of 198.65 and its linear formula is C10H11ClO2 . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular structure of 2-(4-Chlorophenyl)butanoic acid is represented by the linear formula C10H11ClO2 . This indicates that the molecule is composed of 10 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms.Physical And Chemical Properties Analysis
2-(4-Chlorophenyl)butanoic acid is a solid substance at room temperature . It has a molecular weight of 198.65 . The compound is sealed in dry storage at room temperature .Scientific Research Applications
1. Chemical Research and Mutagenicity Studies
2-Chloro-4-(methylthio)butanoic acid, closely related to 2-(4-Chlorophenyl)butanoic acid, has been identified as a direct-acting mutagen and suspected gastric carcinogen. Its mutagenic properties are linked to the formation of reactive intermediates like 1-methyl-2-thietaniumcarboxylic acid during its breakdown, which may have implications in chemical research and toxicology studies (Jolivette, Kende, & Anders, 1998).
2. Structural and Vibrational Analysis
Studies on molecules structurally similar to 2-(4-Chlorophenyl)butanoic acid, such as 4-amino-3(4-chlorophenyl)butanoic acid, have provided insights into their molecular structure, vibrational spectra, and hyperpolarizability. These findings are significant in the field of material science, particularly in the development of nonlinear optical materials (Muthu & Paulraj, 2012).
3. Pharmacological Significance
Butanoic acid derivatives have been investigated for their potential in inhibiting Placenta growth factor (PIGF-1), indicating their relevance in pharmacological research and drug development (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).
4. Environmental Science
Research has explored the distribution of hydrophobic ionogenic organic compounds,including those similar to 2-(4-Chlorophenyl)butanoic acid, between octanol and water. These studies are crucial for understanding the environmental behavior of such compounds, especially their distribution in various ecosystems and potential bioaccumulation (Jafvert, Westall, Grieder, & Schwarzenbach, 1990).
5. Biochemical Applications
Compounds structurally related to 2-(4-Chlorophenyl)butanoic acid, such as gamma-aminobutyric acid analogues, have been synthesized and evaluated for their anticonvulsant and gammaAbu mimetic activities. These findings are significant in the field of biochemistry and neurology, providing insights into the development of new treatments for neurological disorders (Kaplan et al., 1980).
Safety and Hazards
The safety information for 2-(4-Chlorophenyl)butanoic acid indicates that it is a hazardous substance. It has been assigned the signal word “Danger” and the hazard statement H301, which indicates toxicity if ingested . Precautionary measures include avoiding breathing dust and contact with skin and eyes .
Relevant Papers The paper “4-[(4-Chlorophenyl)carbamoyl]butanoic Acid” discusses the spectroscopic and crystallographic characterization of a similar compound . Another paper, “Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes”, discusses the use of similar compounds in chemical reactions .
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
It’s known that similar compounds can disrupt transport systems and interfere with nucleic acid metabolism .
Biochemical Pathways
Related compounds are known to be involved in various pathways, including butanoate metabolism, metabolic pathways, carbohydrate digestion and absorption, and protein digestion and absorption .
Pharmacokinetics
It’s known that similar compounds have high gastrointestinal absorption and are permeable to the blood-brain barrier .
Result of Action
Similar compounds have been found to have anti-epileptic effects through the benzodiazepine recognition site of the gaba a receptor .
Action Environment
It’s known that the success of similar compounds in suzuki–miyaura coupling reactions originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
properties
IUPAC Name |
2-(4-chlorophenyl)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-2-9(10(12)13)7-3-5-8(11)6-4-7/h3-6,9H,2H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVZHTBMFVPENFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80952114 | |
Record name | 2-(4-Chlorophenyl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80952114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
29645-00-9 | |
Record name | 4-Chloro-α-ethylbenzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29645-00-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butyric acid, 2-(p-chlorophenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029645009 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(4-Chlorophenyl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80952114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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